![molecular formula C23H20FN5O3 B2813193 N-[4-(2-amino-2-oxoethoxy)-2-(4-methoxyphenyl)quinolin-6-yl]-3-fluorobenzamide CAS No. 1251568-30-5](/img/structure/B2813193.png)
N-[4-(2-amino-2-oxoethoxy)-2-(4-methoxyphenyl)quinolin-6-yl]-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(2-amino-2-oxoethoxy)-2-(4-methoxyphenyl)quinolin-6-yl]-3-fluorobenzamide” is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that the compound has a similar structure to “3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-beta-alanine”, which is a solid substance2.
Synthesis Analysis
The synthesis of such compounds usually involves complex organic chemistry reactions. Unfortunately, I couldn’t find specific synthesis methods for “N-[4-(2-amino-2-oxoethoxy)-2-(4-methoxyphenyl)quinolin-6-yl]-3-fluorobenzamide”. However, similar compounds like “3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-beta-alanine” are synthesized using various reagents and conditions2.Molecular Structure Analysis
The molecular structure of a compound can provide valuable insights into its properties and potential applications. Unfortunately, I couldn’t find specific information on the molecular structure of “N-[4-(2-amino-2-oxoethoxy)-2-(4-methoxyphenyl)quinolin-6-yl]-3-fluorobenzamide”. However, similar compounds have been analyzed using techniques like X-ray crystallography3.Chemical Reactions Analysis
The chemical reactions involving “N-[4-(2-amino-2-oxoethoxy)-2-(4-methoxyphenyl)quinolin-6-yl]-3-fluorobenzamide” are not readily available. Chemical reactions can be influenced by many factors including the structure of the compound, the conditions under which the reaction is carried out, and the presence of other chemicals.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide insights into its stability, reactivity, and potential uses. For “N-[4-(2-amino-2-oxoethoxy)-2-(4-methoxyphenyl)quinolin-6-yl]-3-fluorobenzamide”, specific physical and chemical properties are not readily available1. However, similar compounds like “3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-beta-alanine” are known to be solid substances2.Applications De Recherche Scientifique
Fluorophores and DNA Study
Research has identified quinoline derivatives, similar to the specified compound, as efficient fluorophores. They are utilized in biochemistry and medicine to study various biological systems, particularly focusing on DNA fluorophores. These derivatives are explored for their sensitivity and selectivity, making them promising tools in biochemical and medical research (Aleksanyan & Hambardzumyan, 2013).
Antioxidants and Radioprotectors
Quinoline derivatives have also been recognized for their potential as antioxidants and radioprotectors. This application is particularly relevant in the context of protecting biological systems from oxidative stress and radiation-induced damage, highlighting the compound's significance in research aimed at developing protective therapies (Aleksanyan & Hambardzumyan, 2013).
Antibacterial Properties
Some derivatives related to N-[4-(2-amino-2-oxoethoxy)-2-(4-methoxyphenyl)quinolin-6-yl]-3-fluorobenzamide have been synthesized and evaluated for their antibacterial properties. These studies have shown that certain quinolone derivatives exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus. This suggests potential applications in developing new antibacterial agents (Chen et al., 2001).
Anti-inflammatory Activity
Further research into fluorine-substituted derivatives of similar compounds has indicated potential anti-inflammatory activity. Studies have shown that these derivatives can inhibit LPS-induced NO secretion, suggesting their utility in treating inflammatory conditions. This opens up avenues for the development of new anti-inflammatory drugs (Sun et al., 2019).
Dual Kinase Inhibition
A novel series of quinoline derivatives, including those similar to the specified compound, have been identified as dual inhibitors of c-Met and VEGFR2 tyrosine kinases. These findings point towards their potential application in cancer therapy, particularly in targeting tumor growth and angiogenesis (Mannion et al., 2009).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard information for “N-[4-(2-amino-2-oxoethoxy)-2-(4-methoxyphenyl)quinolin-6-yl]-3-fluorobenzamide” is not readily available1.
Orientations Futures
The future directions for research on “N-[4-(2-amino-2-oxoethoxy)-2-(4-methoxyphenyl)quinolin-6-yl]-3-fluorobenzamide” could include further investigation into its synthesis, properties, and potential applications. This could involve detailed studies of its molecular structure, reactivity, and interactions with biological systems.
Please note that this analysis is based on the limited information available and may not be fully comprehensive. For more detailed information, it would be advisable to consult scientific literature or experts in the field.
Propriétés
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-1-(2-fluorophenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O3/c1-31-17-9-10-20(32-2)16(12-17)14-26-23(30)21-22(15-6-5-11-25-13-15)29(28-27-21)19-8-4-3-7-18(19)24/h3-13H,14H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJOTOCOOMMHKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,5-dimethoxyphenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

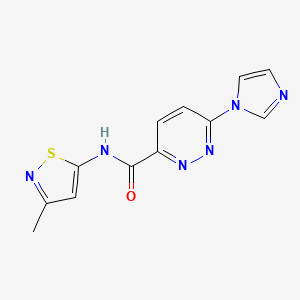
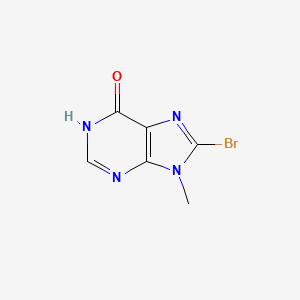
![3,3-Dimethyl-1-{[4-(4-methylbenzoyl)piperidin-1-yl]methyl}-4-phenylazetidin-2-one](/img/structure/B2813112.png)
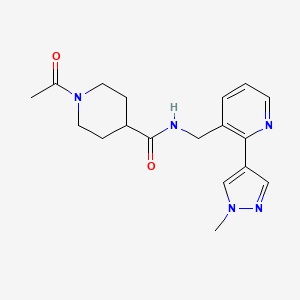
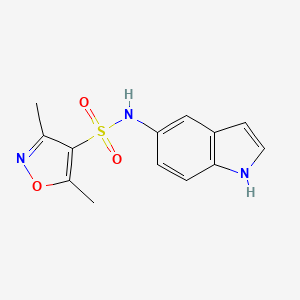
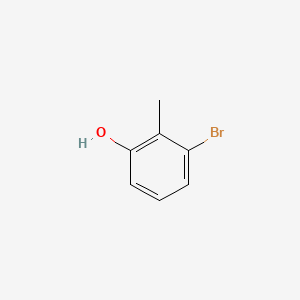
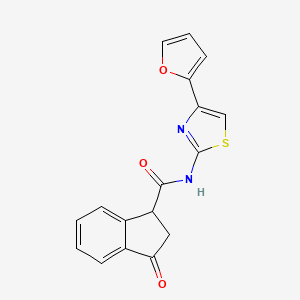
![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone](/img/structure/B2813119.png)
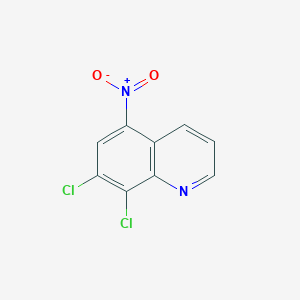
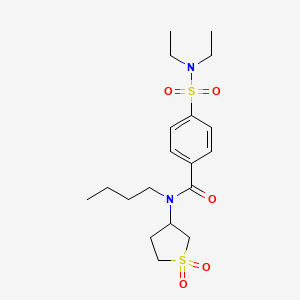
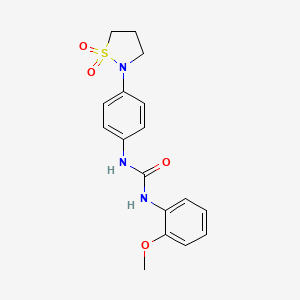
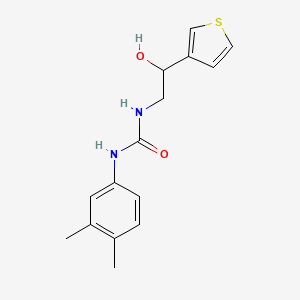
![Ethyl {[amino(imino)methyl]thio}acetate hydrochloride](/img/no-structure.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-bromobenzamide](/img/structure/B2813132.png)